4-Bromo-1,1,1,3,3-pentafluorobutane
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Bromo-1,1,1,3,3-pentafluorobutane is C4H4BrF5 . Its molecular weight is 226.97 . The SMILES string representation is FC(F)(CC(F)(CBr)F)F .Physical and Chemical Properties Analysis
This compound is a volatile, colorless liquid with an ethereal odor . It does not mix well with water .Scientific Research Applications
Oxygen Extraction from Oxides and Silicates
A technique using bromine pentafluoride, closely related to 4-Bromo-1,1,1,3,3-pentafluorobutane, has been developed for the quantitative liberation of oxygen from oxides and silicates for isotopic analysis. This method provides consistently high oxygen yields, reducing systematic errors in isotopic composition, and offers advantages over fluorine due to its safer handling and effectiveness with minerals that do not react fully with fluorine (Clayton & Mayeda, 1963).
Co-telomerization and Polymer Synthesis
The compound has been used in the synthesis and co-telomerization of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes with hexafluoropropene oxide-derived acid fluorides. This process transforms bromine-containing acid fluorides into hydrogen-terminated compounds by substituting bromine with hydrogen, showcasing its potential in creating novel polymeric materials (Ito et al., 1979).
NMR Studies and Rotational Isomerism
In nuclear magnetic resonance (NMR) studies, this compound derivatives have been investigated to understand rotational isomerism and solvent effects on NMR parameters. Such studies provide valuable insights into the structural and electronic properties of fluoroorganic compounds (Shapiro et al., 1973).
Epoxidation Reactions
The compound has been utilized in stereoselective epoxidation reactions with alkene-utilizing bacteria, demonstrating the influence of a bromine atom or a hydroxyl group on the stereochemical course of microbial epoxidation. This suggests its utility in biocatalytic processes for producing enantiomerically enriched epoxides (Archelas et al., 1988).
Electrochemical Reduction Studies
The electrochemical behavior of this compound and its derivatives has been explored in reduction reactions at carbon cathodes, leading to a variety of products. Such studies offer insights into the reactivity and potential applications of the compound in synthetic chemistry and materials science (Pritts & Peters, 1995).
Mechanism of Action
The mechanism of action of 4-Bromo-1,1,1,3,3-pentafluorobutane is not specified in the available resources. As a refrigerant and blowing agent, it likely undergoes phase changes under specific conditions.
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1,1,1,3,3-pentafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSQRQVHMOLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660296 | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-79-4 | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933600-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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